synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate
synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(1,4-oxazepan-6-yl)carbamate
Authored by: A Senior Application Scientist
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to bioactive molecules.[1] This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a key building block for the elaboration of more complex pharmaceutical agents. The synthesis involves a multi-step sequence, commencing with the formation of the core 1,4-oxazepane ring system, followed by functional group manipulation to introduce the carbamate moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.
Introduction: The Significance of the 1,4-Oxazepane Moiety
Seven-membered heterocycles such as 1,4-oxazepanes are relatively underrepresented in compound libraries compared to their five- and six-membered counterparts.[2][3] This scarcity is largely attributable to a historical lack of robust and scalable synthetic methodologies.[2][3] However, the structural features of the 1,4-oxazepane ring, which can be considered a hybrid of diazepane, morpholine, and azepane scaffolds, make it a privileged structure in drug discovery.[2][3] The incorporation of this motif can lead to compounds with improved pharmacological profiles. The title compound, tert-butyl N-(1,4-oxazepan-6-yl)carbamate, serves as a versatile intermediate, with the Boc-protected amine providing a stable yet readily cleavable handle for further synthetic diversification.
Strategic Approach to the Synthesis
The can be approached through several strategic pathways. A logical and efficient route involves the initial construction of a suitably functionalized 1,4-oxazepane precursor, followed by the introduction and protection of the amine at the 6-position. This guide will focus on a strategy centered around the reductive amination of a 1,4-oxazepan-6-one intermediate. This approach is advantageous due to the accessibility of the requisite starting materials and the generally high efficiency of reductive amination reactions.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for tert-butyl N-(1,4-oxazepan-6-yl)carbamate is depicted below. The target molecule can be disconnected at the carbamate linkage, revealing 1,4-oxazepan-6-amine. This amine can be derived from the corresponding ketone, 1,4-oxazepan-6-one, via reductive amination. The ketone itself can be synthesized through an intramolecular cyclization of an appropriate open-chain precursor.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the , along with explanations for the choice of reagents and reaction conditions.
Step 1: Synthesis of 1,4-Oxazepan-6-one
The synthesis of the key intermediate, 1,4-oxazepan-6-one, can be achieved through various methods, including the intramolecular cyclization of an N-substituted amino alcohol.[1] For the purpose of this guide, we will consider a method that is both efficient and scalable.
Protocol: Intramolecular Cyclization
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate open-chain precursor, such as an N-protected bis(2-hydroxyethyl)amine derivative, in a suitable high-boiling solvent (e.g., toluene or xylene).
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Reagent Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.
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Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong acid catalyst is essential to protonate the hydroxyl group, facilitating its departure as a water molecule and promoting the intramolecular nucleophilic attack by the nitrogen atom. The azeotropic removal of water drives the equilibrium towards the cyclized product.
Step 2: Reductive Amination to form 1,4-Oxazepan-6-amine
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] In this step, 1,4-oxazepan-6-one is converted to the corresponding primary amine.
Protocol: Reductive Amination
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Reaction Setup: Dissolve 1,4-oxazepan-6-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.
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Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
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Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 1,4-oxazepan-6-amine.
Causality Behind Experimental Choices: The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia.[5] The reducing agent then selectively reduces the imine to the amine.[5] Sodium cyanoborohydride is a common choice as it is mild enough not to reduce the starting ketone but is effective in reducing the protonated imine.
Step 3: Boc Protection of 1,4-Oxazepan-6-amine
The final step involves the protection of the newly formed primary amine with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[6][7]
Protocol: Boc Protection
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Reaction Setup: Dissolve the crude 1,4-oxazepan-6-amine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or dichloromethane.
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Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.
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Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
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Workup and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield tert-butyl N-(1,4-oxazepan-6-yl)carbamate.
Causality Behind Experimental Choices: The base is necessary to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction. Boc₂O is the standard reagent for introducing the Boc protecting group.[7]
Synthetic Workflow and Data Summary
The overall synthetic workflow is summarized in the following diagram:
Caption: Overall synthetic workflow for the target compound.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Intramolecular Cyclization | p-Toluenesulfonic acid | Toluene | Reflux | 60-80 |
| 2 | Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | Room Temp. | 70-90 |
| 3 | Boc Protection | Boc₂O, Et₃N | THF/Water | Room Temp. | 85-95 |
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. The described three-step sequence, involving intramolecular cyclization, reductive amination, and Boc protection, provides a reliable method for accessing this valuable building block. The detailed protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this compound and utilize it in the development of novel therapeutic agents. The careful optimization of each step, as highlighted in the experimental choices, is crucial for achieving high yields and purity.
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